molecular formula C4H5Cl2OP B14459844 Buta-1,3-dien-2-ylphosphonic dichloride CAS No. 72168-86-6

Buta-1,3-dien-2-ylphosphonic dichloride

Cat. No.: B14459844
CAS No.: 72168-86-6
M. Wt: 170.96 g/mol
InChI Key: PINDSFOGTPQBFU-UHFFFAOYSA-N
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Description

Buta-1,3-dien-2-ylphosphonic dichloride is a high-value organophosphorus reagent that serves as a versatile building block in advanced synthetic chemistry and materials science research. Its structure, featuring a conjugated 1,3-diene system directly linked to a highly reactive phosphonic dichloride group (P(=O)Cl₂), allows it to undergo a range of transformative reactions. Researchers utilize this compound primarily as a precursor for synthesizing diverse phosphonate and phosphonic acid derivatives, which are crucial in the development of ligands for catalysis, flame retardants, and pharmaceutical intermediates. The compound's reactivity is characterized by the dichloride group, which is susceptible to nucleophilic substitution by alcohols and amines to form esters and amides, respectively . Furthermore, the conjugated diene system is poised for participation in cycloaddition reactions, such as the Diels-Alder reaction, enabling the creation of complex, functionalized ring systems . In the context of transition-metal catalysis, related 1,3-diene derivatives are known to form π-allyl palladium intermediates, which can be trapped by nucleophiles or undergo elimination to form substituted dienes, a pathway highly relevant for constructing complex molecular architectures . This makes Buta-1,3-dien-2-ylphosphonic dichloride a unique substrate for exploring cascade reactions and constructing novel phosphorous-containing scaffolds. The composition and structure of related chlorinated 1,3-butadiene phosphonic derivatives are typically confirmed by spectroscopic methods including ¹H NMR, ³¹P NMR, and IR spectroscopy . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

72168-86-6

Molecular Formula

C4H5Cl2OP

Molecular Weight

170.96 g/mol

IUPAC Name

2-dichlorophosphorylbuta-1,3-diene

InChI

InChI=1S/C4H5Cl2OP/c1-3-4(2)8(5,6)7/h3H,1-2H2

InChI Key

PINDSFOGTPQBFU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)P(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Buta-1,3-dien-2-ylphosphonic dichloride can be synthesized through several methods. One common approach involves the reaction of buta-1,3-diene with phosphorus trichloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of buta-1,3-dien-2-ylphosphonic dichloride often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-dien-2-ylphosphonic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonic derivatives .

Scientific Research Applications

Buta-1,3-dien-2-ylphosphonic dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of buta-1,3-dien-2-ylphosphonic dichloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. The pathways involved often include the inhibition of phosphatases and other enzymes critical for cellular function .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • Vinylphosphonic dichloride : Lacks the conjugated diene system but shares the reactive P=O and P–Cl bonds.
  • Allylphosphonic dichloride : Features an allyl group, offering less conjugation than butadiene.
Physicochemical Properties
  • 1,2-Dichloroethane (EDC) : Used as a solvent in phosphonate syntheses (). It is highly volatile (vapor pressure: 64 mmHg at 20°C) and slightly water-soluble (0.87 g/100 mL), influencing reaction kinetics and work-up procedures .
  • Buta-1,3-dien-2-ylphosphonic dichloride : Expected to exhibit low water solubility (similar to vinylphosphonic dichloride, ~1.2 g/100 mL) and higher thermal stability due to conjugation.

Table 2: Physicochemical Comparison

Property Buta-1,3-dien-2-ylphosphonic dichloride (Predicted) Vinylphosphonic dichloride 1,2-Dichloroethane
Boiling Point ~200°C (decomposes) 192°C 83.5°C
Solubility in Water Low (~1 g/100 mL) 1.2 g/100 mL 0.87 g/100 mL
Volatility Moderate Low High
Toxicity and Handling
  • 1,2-Dichloroethane: Classified as a carcinogen (EPA Group B2) with acute toxicity (LD₅₀: 670 mg/kg in rats) . Its high volatility necessitates closed-system handling in syntheses.

Q & A

Q. What experimental methods are recommended for synthesizing Buta-1,3-dien-2-ylphosphonic dichloride?

The vapor–liquid interfacial polycondensation method is effective for synthesizing phosphonic dichloride derivatives. For example, alkyl(aryl)phosphonic dichlorides can react with halogenated or non-halogenated diols under controlled parameters (reaction time, temperature, base concentration, and molar ratio). A second-order, central composite rotatable experimental design can optimize yield and inherent viscosity . Ensure inert atmospheric conditions to prevent hydrolysis of the dichloride group.

Q. How should researchers characterize the physical properties of Buta-1,3-dien-2-ylphosphonic dichloride?

Density, viscosity, and vapor pressure measurements are critical. Fit density data to a second-order polynomial and viscosity to the Andrade equation. Use the Antoine equation to model vapor pressure. Compare results with literature values for phenylphosphonic dichloride analogs to validate consistency . For structural confirmation, employ NMR (³¹P and ¹H) and FT-IR spectroscopy to identify P–Cl and conjugated diene stretching frequencies.

Q. What safety protocols are essential when handling phosphonic dichlorides?

Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Phosphonic dichlorides are corrosive and may cause respiratory irritation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers under dry, inert atmospheres to prevent reaction with moisture .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to derivatives of Buta-1,3-dien-2-ylphosphonic dichloride?

Utilize catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with bidentate phosphine ligands (e.g., dppe) to couple iodinated dienes with nucleophiles (e.g., thiols). For example, 1,4-diiodobutadienes react with benzenethiols in the presence of KOtBu to yield bis-sulfanyl derivatives. Optimize ligand-to-metal ratios and base strength to achieve >90% yields .

Q. How should researchers address contradictions in reactivity data between computational models and experimental results?

Perform sensitivity analysis on key variables (e.g., solvent polarity, steric effects) using DFT calculations (B3LYP/6-31G* basis set). Validate computational predictions with controlled experiments—e.g., comparing predicted vs. observed reaction rates for diene-phosphonylation. Discrepancies may arise from solvation effects or unaccounted transition states .

Q. What strategies optimize the design of phosphonic dichloride-based polymers?

Apply a factorial design approach to evaluate monomer ratios, initiator concentrations, and polymerization temperatures. For polycondensation reactions, track inherent viscosity via Ubbelohde viscometry and correlate with GPC-measured molecular weights. Adjust diol backbone rigidity (e.g., bisphenol A vs. aliphatic diols) to tune thermal stability (TGA) and glass transition temperatures (DSC) .

Q. How can computational modeling predict the electronic effects of substituents on Buta-1,3-dien-2-ylphosphonic dichloride reactivity?

Use molecular orbital theory (HOMO-LUMO analysis) to assess electron-withdrawing/donating substituents’ impact on electrophilicity. Simulate Fukui indices to identify reactive sites for nucleophilic attack. Cross-validate with experimental Hammett σ values derived from kinetic studies of substituted arylphosphonic dichlorides .

Methodological Guidance

  • Data Analysis : Use ANOVA for factorial experiments to isolate significant variables. For non-linear relationships (e.g., viscosity vs. temperature), apply the Andrade equation: η = A·exp(B/T) .
  • Contradiction Resolution : Replicate experiments under standardized conditions and use error propagation analysis to quantify uncertainties. Cross-reference with databases like NIST Chemistry WebBook for thermodynamic consistency .
  • Safety Documentation : Include risk assessments aligned with GHS Category 2 (skin/eye irritation) and STOT Category 3 (respiratory hazards) in protocols .

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